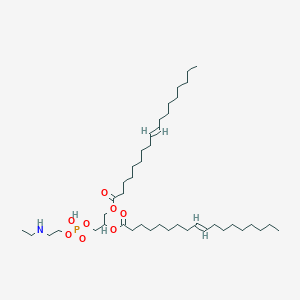
3-Propylpyrazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propylpyrazine-2-carboxylic acid is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it an interesting subject of study. In
Aplicaciones Científicas De Investigación
3-Propylpyrazine-2-carboxylic acid has been studied for its potential applications in scientific research. One of the most promising applications is in the field of neuroscience. Studies have shown that this compound has the ability to modulate the activity of certain neurotransmitters in the brain, leading to potential therapeutic applications for neurological disorders such as Parkinson's disease and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 3-Propylpyrazine-2-carboxylic acid is not yet fully understood. However, studies have suggested that this compound may act as a modulator of neurotransmitter activity in the brain. Specifically, it has been shown to affect the activity of dopamine, a neurotransmitter that is involved in the regulation of movement, motivation, and reward.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Propylpyrazine-2-carboxylic acid has a number of biochemical and physiological effects. For example, it has been shown to increase the release of dopamine in the brain, leading to increased dopamine activity. This increased activity may have potential therapeutic applications for neurological disorders such as Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Propylpyrazine-2-carboxylic acid in lab experiments is its unique chemical structure, which makes it an interesting subject of study. However, there are also some limitations to using this compound. For example, it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of 3-Propylpyrazine-2-carboxylic acid. One area of research that is particularly promising is the development of new therapeutic applications for neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
In conclusion, 3-Propylpyrazine-2-carboxylic acid is a compound that has been studied for its potential applications in scientific research. While there is still much to learn about this compound, the research that has been conducted so far suggests that it may have potential therapeutic applications for neurological disorders. With further research, it is possible that this compound could be used to develop new treatments for a variety of conditions.
Métodos De Síntesis
The synthesis of 3-Propylpyrazine-2-carboxylic acid can be achieved by a variety of methods. One of the most common methods is the reaction of 3-propylpyrazine with chloroacetic acid in the presence of a catalyst. This reaction results in the formation of 3-Propylpyrazine-2-carboxylic acid.
Propiedades
Número CAS |
113282-87-4 |
|---|---|
Nombre del producto |
3-Propylpyrazine-2-carboxylic acid |
Fórmula molecular |
C8H10N2O2 |
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
3-propylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-2-3-6-7(8(11)12)10-5-4-9-6/h4-5H,2-3H2,1H3,(H,11,12) |
Clave InChI |
KYUSQICLICBNJA-UHFFFAOYSA-N |
SMILES |
CCCC1=NC=CN=C1C(=O)O |
SMILES canónico |
CCCC1=NC=CN=C1C(=O)O |
Sinónimos |
Pyrazinecarboxylic acid, 3-propyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B56154.png)

![7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B56156.png)




![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B56168.png)
